![molecular formula C23H26N4O B12919795 {1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol CAS No. 88300-46-3](/img/structure/B12919795.png)
{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol: is a complex organic compound that features a triazine ring substituted with p-tolyl groups and a piperidine ring attached to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol typically involves multi-step organic reactionsThe piperidine ring is then attached through nucleophilic substitution reactions, and finally, the methanol group is introduced via reduction or other suitable methods .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, amines, and organometallic compounds are frequently employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce a variety of functional groups onto the triazine or piperidine rings .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: Its triazine and piperidine moieties are known to interact with biological targets, making it a candidate for the development of pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In industry, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of catalysts and other functional materials .
Wirkmechanismus
The mechanism of action of (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with biological molecules, while the piperidine ring can engage in ionic and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)ethanol
- (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)propanol
- (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)butanol
Uniqueness: The uniqueness of (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
88300-46-3 |
|---|---|
Molekularformel |
C23H26N4O |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
[1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C23H26N4O/c1-16-3-7-19(8-4-16)21-22(20-9-5-17(2)6-10-20)25-26-23(24-21)27-13-11-18(15-28)12-14-27/h3-10,18,28H,11-15H2,1-2H3 |
InChI-Schlüssel |
DWAFAUHPWORYEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)CO)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B12919720.png)
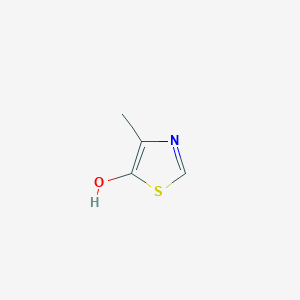

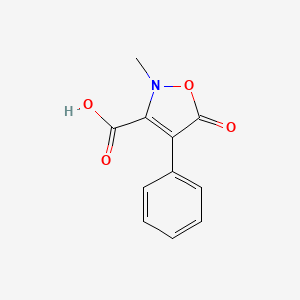
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]furan](/img/structure/B12919741.png)
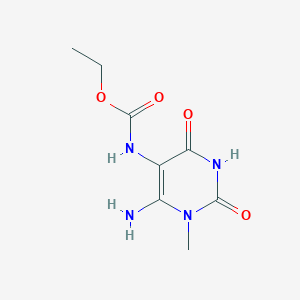
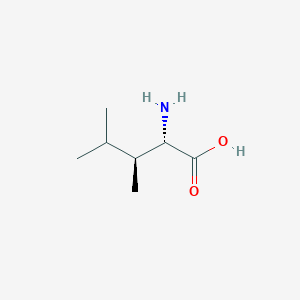
![2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B12919752.png)
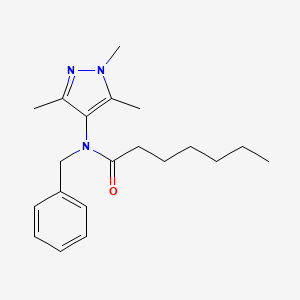

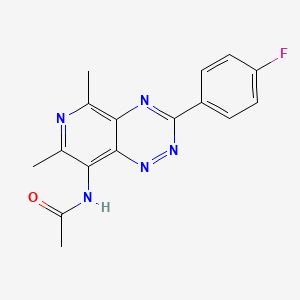
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12919781.png)
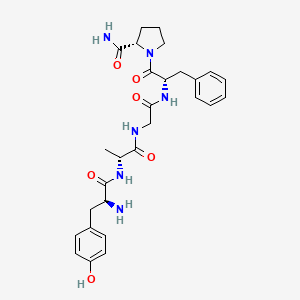
![N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12919788.png)
